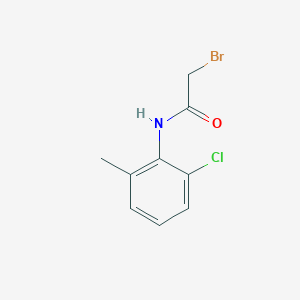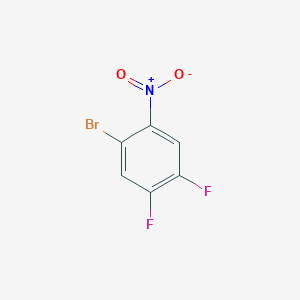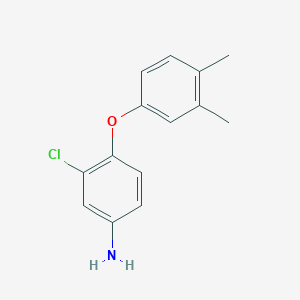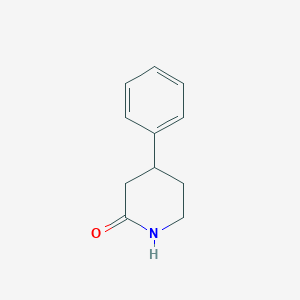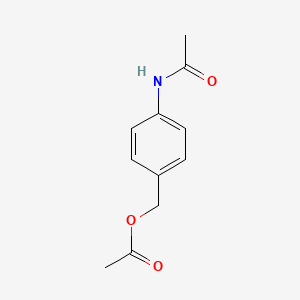
4-Acetamidobenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidobenzyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by the presence of an acetic acid moiety linked to a 4-acetylamino-benzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acetylamino-benzyl ester typically involves the esterification of acetic acid with 4-acetylamino-benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acetylamino-benzyl ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidobenzyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: 4-acetylamino-benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetamidobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid 4-acetylamino-benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-acetylamino-benzyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Another ester with a similar structure but without the acetylamino group.
Phenylmethyl acetate: Similar ester with a phenyl group instead of the acetylamino-benzyl group.
Uniqueness
4-Acetamidobenzyl acetate is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(4-acetamidophenyl)methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11-5-3-10(4-6-11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JOIHMZSMDRTTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


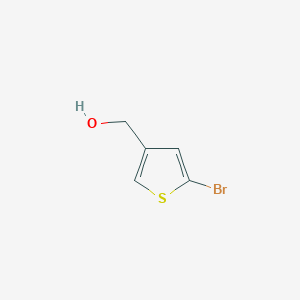

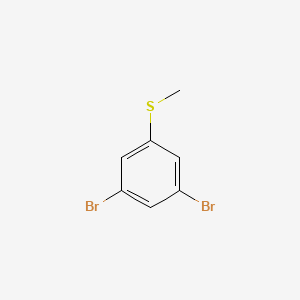
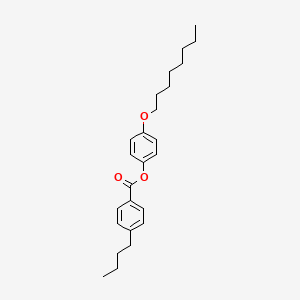
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
